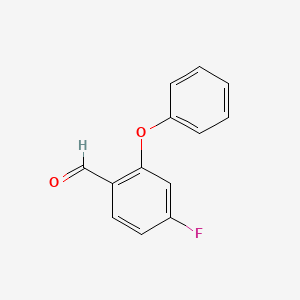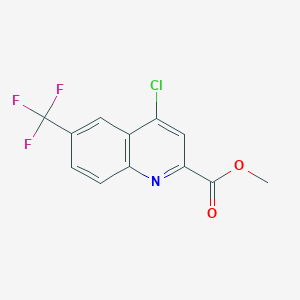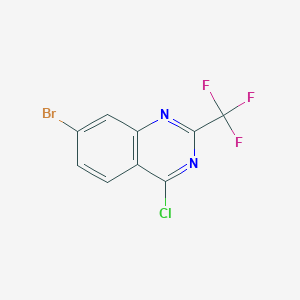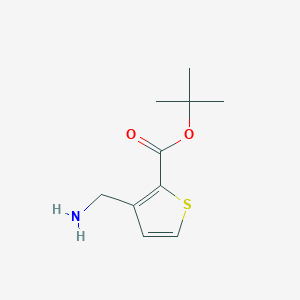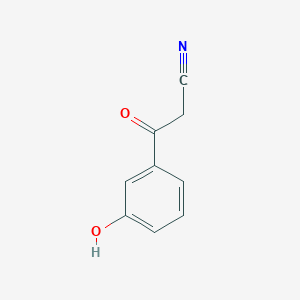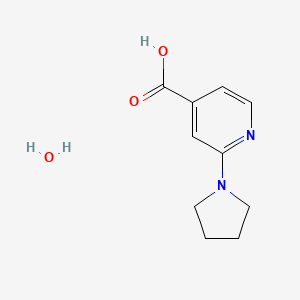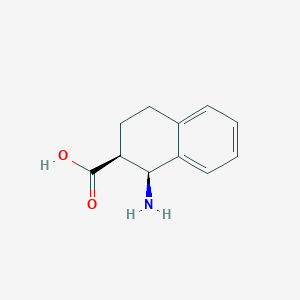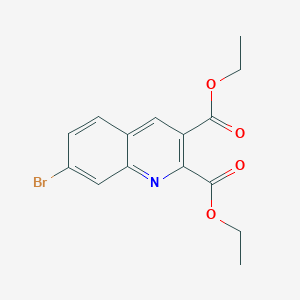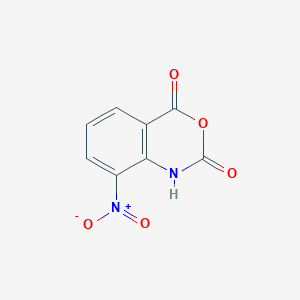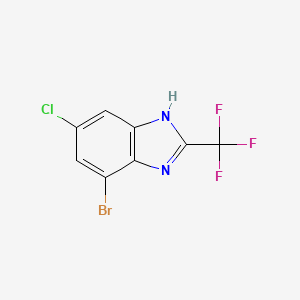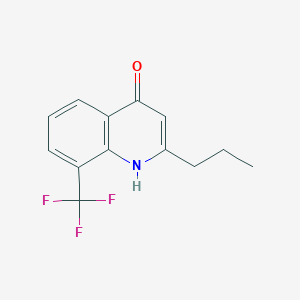
4-Hydroxy-2-propyl-8-trifluoromethylquinoline
Vue d'ensemble
Description
The compound 4-Hydroxy-2-propyl-8-trifluoromethylquinoline is a derivative of the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis, properties, and biological activities of related quinoline derivatives.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions, including selective protection of functional groups, alkylation, and hydrolytic removal of protective groups. For instance, the synthesis of 4-alkoxy-8-hydroxyquinolines reported in one study involves protecting the hydroxyl group at the 8-position with a tosyl group, followed by alkylation and subsequent removal of the protective group . Similarly, the synthesis of various 4-anilino-8-hydroxy-2-phenylquinoline derivatives has been described, highlighting the importance of substituent positions on the quinoline ring for biological activity .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can significantly influence their physical, chemical, and biological properties. For example, the introduction of fluorophenyl groups in tris(8-hydroxyquinoline)aluminum(III) complexes has been shown to affect their fluorescence emission and quantum yield, as investigated through spectroscopic methods and density functional theory (DFT) calculations . The crystal structures of other quinoline derivatives, such as 2-[2-(quinolin-2-yl)vinyl]-8-hydroxyquinoline, have been determined by X-ray crystallography, revealing the presence of hydrogen bonds and intermolecular interactions that stabilize their structures .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including proton-transfer and condensation reactions. The formation of one-dimensional hydrogen-bonded structures in proton-transfer compounds of 8-hydroxyquinoline with different acids has been observed, illustrating the utility of quinoline cations in forming hydrogen-bonded structures . Additionally, the Perkin condensation reaction has been employed to synthesize isomeric 8-hydroxyquinoline derivatives with quinoline groups, further demonstrating the versatility of quinoline chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structures and substituents. For instance, the introduction of electron-withdrawing or electron-donating groups can affect the antiproliferative activity of quinoline derivatives against cancer cells . The photophysical properties of aluminum complexes of quinoline derivatives have been explored, showing enhanced fluorescence emissions compared to the parent compound . These properties are crucial for the potential application of quinoline derivatives in materials science and medicinal chemistry.
Safety and Hazards
Propriétés
IUPAC Name |
2-propyl-8-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO/c1-2-4-8-7-11(18)9-5-3-6-10(12(9)17-8)13(14,15)16/h3,5-7H,2,4H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOXUZDVSLKEKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)C2=C(N1)C(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589206 | |
| Record name | 2-Propyl-8-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
948291-55-2 | |
| Record name | 2-Propyl-8-(trifluoromethyl)-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948291-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propyl-8-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



